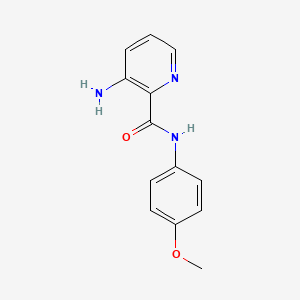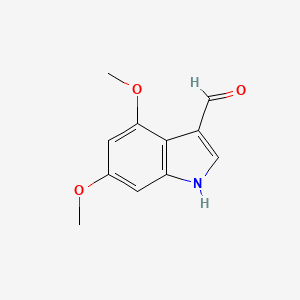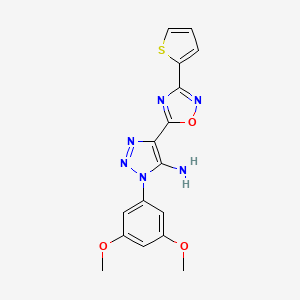
3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide is a chemical compound that belongs to the family of pyridine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide involves the inhibition of specific enzymes that play a critical role in various cellular processes. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting EGFR, 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide can prevent the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide depend on the specific enzyme that it inhibits. For example, inhibition of protein kinases can lead to the modulation of various signaling pathways, resulting in changes in cell growth, differentiation, and apoptosis. Inhibition of phosphodiesterases can lead to the accumulation of intracellular cyclic nucleotides, which can regulate various physiological processes, including smooth muscle relaxation, platelet aggregation, and immune response.
実験室実験の利点と制限
One of the main advantages of using 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide in lab experiments is its potent inhibitory activity against specific enzymes. This allows researchers to investigate the role of these enzymes in various cellular processes and diseases. However, one of the limitations of using 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide is its potential off-target effects, which can lead to unintended consequences. Therefore, careful evaluation of its specificity and selectivity is required before using it in experiments.
将来の方向性
There are several future directions for the research on 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes. This can be achieved by modifying the chemical structure of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide or by using computational methods to design new compounds. Another area of interest is the investigation of the potential applications of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide in combination therapy with other drugs. This can enhance its efficacy and reduce the likelihood of drug resistance. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide in vivo can provide valuable insights into its therapeutic potential and safety profile.
Conclusion:
In conclusion, 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against specific enzymes makes it a valuable pharmacological tool for investigating various cellular processes and diseases. However, its potential off-target effects and limitations need to be carefully evaluated before using it in experiments. Future research directions include the development of more potent and selective inhibitors, investigation of combination therapy, and evaluation of pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide involves the reaction of 4-methoxyaniline with 2-cyanopyridine in the presence of a suitable catalyst. The reaction proceeds via nucleophilic aromatic substitution and subsequent cyclization to form the desired product. The purity and yield of the product can be improved by using different solvents, temperatures, and reaction times.
科学的研究の応用
3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide has been widely used as a pharmacological tool in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. It has also been investigated for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
3-amino-N-(4-methoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-6-4-9(5-7-10)16-13(17)12-11(14)3-2-8-15-12/h2-8H,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCKKHJCINGYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2705229.png)
![1-(2-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2705230.png)
![N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2705231.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2705234.png)
![3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde](/img/structure/B2705236.png)
![Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate](/img/structure/B2705238.png)




![5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2705248.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2705249.png)